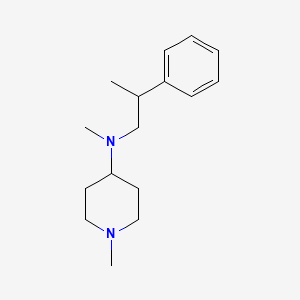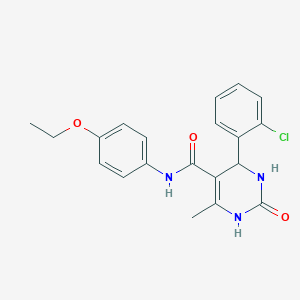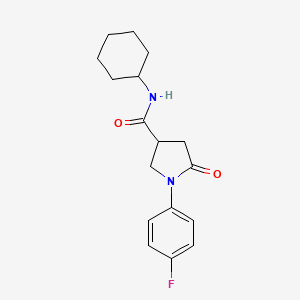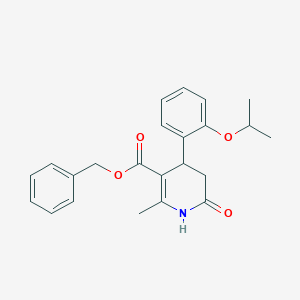
N,1-dimethyl-N-(2-phenylpropyl)-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-dimethyl-N-(2-phenylpropyl)-4-piperidinamine, commonly known as Fentanyl, is a synthetic opioid that has been used clinically for pain management since the 1960s. Fentanyl is a potent analgesic that is approximately 50-100 times more potent than morphine. Due to its high potency, Fentanyl has been used in the treatment of chronic pain, breakthrough pain, and cancer pain. In addition, Fentanyl has been used as an anesthetic agent in surgery and as a sedative for patients on mechanical ventilation.
作用机制
Fentanyl acts on the mu-opioid receptors in the brain and spinal cord to produce its analgesic effects. Fentanyl binds to these receptors, which leads to a decrease in the release of neurotransmitters such as substance P and glutamate. This inhibition of neurotransmitter release leads to a decrease in pain sensation.
Biochemical and Physiological Effects
Fentanyl has several biochemical and physiological effects. Fentanyl causes a decrease in heart rate, blood pressure, and respiratory rate. In addition, Fentanyl can cause sedation, euphoria, and a sense of well-being. Fentanyl can also cause nausea, vomiting, and constipation.
实验室实验的优点和局限性
Fentanyl has several advantages and limitations for lab experiments. One advantage is that Fentanyl is a potent analgesic, which makes it useful for studying pain pathways and pain management. Another advantage is that Fentanyl has a short half-life, which allows for rapid onset and offset of its effects. However, one limitation is that Fentanyl can be difficult to handle due to its high potency and potential for toxicity.
未来方向
There are several future directions for the study of Fentanyl. One direction is to develop new formulations of Fentanyl that are less prone to abuse and diversion. Another direction is to explore the use of Fentanyl in the treatment of neuropathic pain. Additionally, there is a need for further research on the long-term effects of Fentanyl use, particularly in patients with chronic pain conditions. Finally, there is a need for further research on the potential for Fentanyl to cause addiction and dependence.
合成方法
The synthesis of Fentanyl involves the reaction of N-phenethyl-4-piperidone with aniline in the presence of sodium borohydride. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to yield N,1-dimethyl-N-(2-phenylethyl)-4-piperidinamine. This intermediate product is then reacted with propionyl chloride to produce Fentanyl.
科学研究应用
Fentanyl has been extensively studied for its analgesic properties. Studies have shown that Fentanyl is effective in the treatment of acute and chronic pain, including cancer pain. In addition, Fentanyl has been used in the management of breakthrough pain in patients with chronic pain conditions.
属性
IUPAC Name |
N,1-dimethyl-N-(2-phenylpropyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-14(15-7-5-4-6-8-15)13-18(3)16-9-11-17(2)12-10-16/h4-8,14,16H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEARZNGDLMHQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1CCN(CC1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198147 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,1-dimethyl-N-(2-phenylpropyl)-4-piperidinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084825.png)




![1-(4-ethoxyphenyl)-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084871.png)
![N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084876.png)


![2-(allylthio)-3-benzyl-5-cyclohexyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5084887.png)

![2-{(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)[4-(pentyloxy)phenyl]methyl}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5084898.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5084903.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B5084915.png)